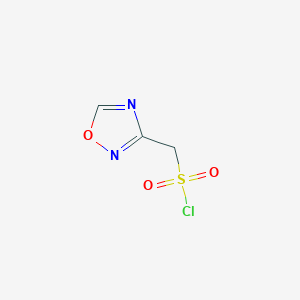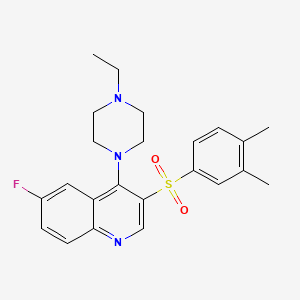
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline, also known as DBAQ, is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Research into the fluoroquinolone family, which includes compounds structurally related to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline, has highlighted their potent antibacterial properties. A study conducted by Chu et al. (1991) on temafloxacin hydrochloride, a similar fluoroquinolone, demonstrated its effectiveness as a broad-spectrum antimicrobial agent, with enantiomers showing comparable pharmacological profiles despite minor differences in in vivo antibacterial activities (Chu et al., 1991). Another study by Suresh et al. (2014) synthesized analogues of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, demonstrating significant in vitro anti-tubercular and antibacterial activity, with some compounds showing MIC values as low as 7.32-136.10 μM against Mycobacterium tuberculosis H37Rv (Suresh et al., 2014).
Synthesis and Chemical Properties
The synthesis and evaluation of fluoroquinolone-based compounds have been a significant area of research due to their antimicrobial potential. For instance, Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, derived from lead fluoroquinolone molecules, and tested them for antibacterial and antifungal activities (Patel & Patel, 2010). Another innovative approach involved the reactions of N-Aminoquinolones with ketones to synthesize tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, showcasing a new method for developing potentially bioactive fluoroquinolone derivatives (Chupakhin et al., 1992).
Antimycobacterial Activities
Fluoroquinolone derivatives have also shown promise in antimycobacterial applications. Research by Sheu et al. (2003) synthesized and evaluated certain 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives for their antimycobacterial and cytotoxic activities, with some derivatives displaying potent activity against M. tuberculosis at low concentrations, indicating their potential as anti-TB agents (Sheu et al., 2003).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-4-26-9-11-27(12-10-26)23-20-14-18(24)6-8-21(20)25-15-22(23)30(28,29)19-7-5-16(2)17(3)13-19/h5-8,13-15H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZCPBKSHZHYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

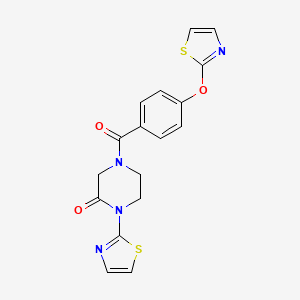


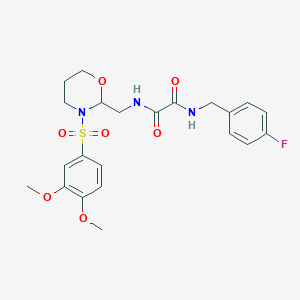
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)
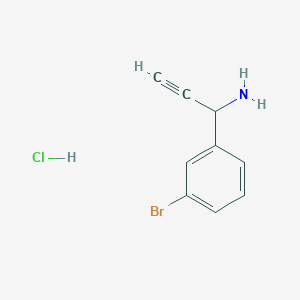
![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)
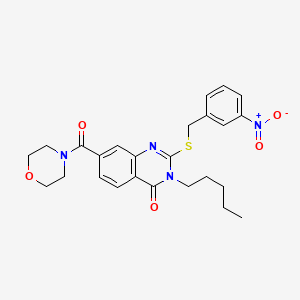
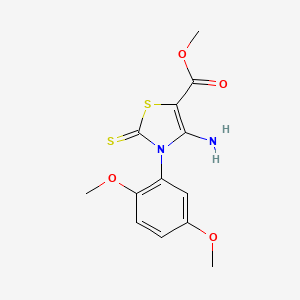

![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
